4-Phenylmethoxy Entecavir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

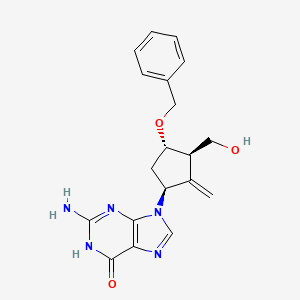

4-Phenylmethoxy Entecavir is a derivative of Entecavir, a guanosine nucleoside analogue primarily used in the treatment of chronic hepatitis B virus infection. This compound is characterized by the addition of a phenylmethoxy group, which may influence its chemical properties and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylmethoxy Entecavir involves several steps, starting from commercially available precursors. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using silyl ether protecting groups such as trimethylsilyl (TMS) or tert-butyl dimethylsilyl (TBDMS).

Formation of the Phenylmethoxy Group: The phenylmethoxy group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Cyclization and Deprotection: The protected intermediate undergoes cyclization to form the desired cyclic structure, followed by deprotection to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenylmethoxy Entecavir can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

4-Phenylmethoxy Entecavir has several scientific research applications, including:

Chemistry: Used as a model compound to study nucleoside analogues and their reactivity.

Biology: Investigated for its potential antiviral properties and interactions with viral enzymes.

Medicine: Explored for its efficacy in treating hepatitis B and other viral infections.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control .

Mécanisme D'action

The mechanism of action of 4-Phenylmethoxy Entecavir involves inhibition of the hepatitis B virus polymerase. By competing with the natural substrate deoxyguanosine triphosphate, it inhibits all three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Comparaison Avec Des Composés Similaires

Similar Compounds

Entecavir: The parent compound, used as a first-line treatment for chronic hepatitis B.

Lamivudine: Another nucleoside analogue used in the treatment of hepatitis B and HIV.

Adefovir: A nucleotide analogue used to treat hepatitis B.

Uniqueness

4-Phenylmethoxy Entecavir is unique due to the presence of the phenylmethoxy group, which may enhance its antiviral activity and alter its pharmacokinetic properties compared to similar compounds .

Activité Biologique

4-Phenylmethoxy Entecavir is a derivative of Entecavir, a well-known antiviral agent primarily used for treating chronic hepatitis B virus (HBV) infections. This compound features a phenylmethoxy group, which enhances its biological activity and pharmacokinetic properties. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy against HBV, and comparative analysis with similar compounds.

This compound functions as a nucleoside analogue that inhibits the replication of HBV by competing with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. This inhibition affects three critical activities of the HBV polymerase:

- Base Priming : Initiates the synthesis of viral DNA.

- Reverse Transcription : Converts pregenomic RNA into DNA.

- Positive Strand Synthesis : Completes the viral genome.

By obstructing these processes, this compound effectively reduces viral replication and propagation within infected cells.

In Vitro Studies

Research has shown that this compound exhibits potent antiviral effects against both wild-type and lamivudine-resistant strains of HBV. In vitro studies indicate that this compound demonstrates:

- High Potency : It is significantly more effective than lamivudine (3TC), with a selectivity index indicating its ability to inhibit viral replication at lower concentrations .

- Resistance Profile : While some resistance to antiviral agents can develop, this compound maintains efficacy against strains resistant to other treatments, such as lamivudine .

Clinical Applications

A clinical study involving patients previously treated with adefovir showed that switching to entecavir led to significant reductions in HBV DNA levels and normalization of alanine aminotransferase (ALT) levels after 12 months of treatment. This highlights the potential benefits of this compound in managing drug-resistant HBV infections .

Comparative Analysis with Similar Compounds

The following table compares this compound with other antiviral agents used in HBV treatment:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Nucleoside analogue | Inhibits HBV polymerase | Enhanced activity due to phenylmethoxy group |

| Entecavir | Nucleoside analogue | Inhibits HBV polymerase | Established first-line therapy |

| Adefovir Dipivoxil | Nucleotide analogue | Inhibits HBV reverse transcriptase | Prodrug form; renal toxicity risk |

| Telbivudine | Nucleoside analogue | Inhibits HBV polymerase | Lower resistance development |

This comparison illustrates that while all compounds target HBV polymerase, this compound's structural modifications may enhance its antiviral potency and reduce cytotoxicity compared to others in its class .

Propriétés

Formule moléculaire |

C19H21N5O3 |

|---|---|

Poids moléculaire |

367.4 g/mol |

Nom IUPAC |

2-amino-9-[(1S,3R,4S)-3-(hydroxymethyl)-2-methylidene-4-phenylmethoxycyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C19H21N5O3/c1-11-13(8-25)15(27-9-12-5-3-2-4-6-12)7-14(11)24-10-21-16-17(24)22-19(20)23-18(16)26/h2-6,10,13-15,25H,1,7-9H2,(H3,20,22,23,26)/t13-,14-,15-/m0/s1 |

Clé InChI |

AEHKJMDVTSPHHQ-KKUMJFAQSA-N |

SMILES isomérique |

C=C1[C@H](C[C@@H]([C@H]1CO)OCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N |

SMILES canonique |

C=C1C(CC(C1CO)OCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.